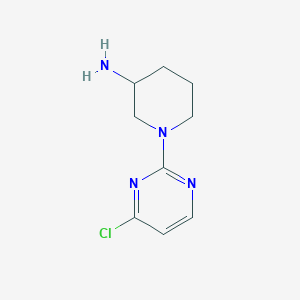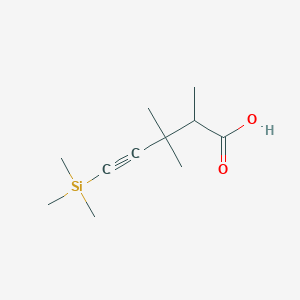
1-(3-Hydrazinylpyrazin-2-yl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydrazinylpyrazin-2-yl)azepane is a heterocyclic compound that features a pyrazine ring substituted with a hydrazine group and an azepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydrazinylpyrazin-2-yl)azepane typically involves the reaction of pyrazine derivatives with hydrazine and azepane precursors.
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Hydrazinylpyrazin-2-yl)azepane can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include azo compounds, dihydropyrazine derivatives, and various substituted pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(3-Hydrazinylpyrazin-2-yl)azepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of novel inhibitors and DNA binding agents.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(3-Hydrazinylpyrazin-2-yl)azepane involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of specific biochemical pathways. The pyrazine ring can interact with nucleic acids, affecting gene expression and cellular functions .
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Aminopyrazin-2-yl)azepane
- 1-(3-Hydrazinylpyridin-2-yl)azepane
- 1-(3-Hydrazinylpyrimidin-2-yl)azepane
Comparison: 1-(3-Hydrazinylpyrazin-2-yl)azepane is unique due to the presence of both a hydrazine group and an azepane ring, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C10H17N5 |
|---|---|
Molekulargewicht |
207.28 g/mol |
IUPAC-Name |
[3-(azepan-1-yl)pyrazin-2-yl]hydrazine |
InChI |
InChI=1S/C10H17N5/c11-14-9-10(13-6-5-12-9)15-7-3-1-2-4-8-15/h5-6H,1-4,7-8,11H2,(H,12,14) |
InChI-Schlüssel |
LRTNIPGEDVYDPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C2=NC=CN=C2NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11892848.png)

![6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11892852.png)

![(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B11892864.png)



